molecular formula C16H23BrN6O3 B10972301 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10972301
M. Wt: 427.30 g/mol
InChI Key: AIRCOMOZPJDVPC-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound featuring two pyrazole rings, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the bromo and nitro substituents. The final step involves the coupling of the two pyrazole rings through a propyl linker.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Introduction of Substituents: The bromo and nitro groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reaction: The two substituted pyrazole rings are coupled using a propyl linker through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromo group can be substituted with other nucleophiles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the bromo site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Replacement of the bromo group with other functional groups.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromo and nitro substituents may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group, which may affect its biological activity.

    N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide: Contains a chloro substituent instead of bromo, which may influence its reactivity and interactions.

Uniqueness

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromo and nitro substituents on the pyrazole rings. These functional groups can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H23BrN6O3

Molecular Weight

427.30 g/mol

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C16H23BrN6O3/c1-10-15(17)12(3)21(19-10)8-5-7-18-14(24)6-9-22-13(4)16(23(25)26)11(2)20-22/h5-9H2,1-4H3,(H,18,24)

InChI Key

AIRCOMOZPJDVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCCCN2C(=C(C(=N2)C)Br)C)C)[N+](=O)[O-]

Origin of Product

United States

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